molecular formula C10H16N2O2S B154629 4-Amino-N,N-diethylbenzenesulfonamide CAS No. 1709-39-3

4-Amino-N,N-diethylbenzenesulfonamide

Cat. No. B154629
CAS RN: 1709-39-3
M. Wt: 228.31 g/mol
InChI Key: LTFVELCIFWEGGA-UHFFFAOYSA-N
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Patent
US06407120B1

Procedure details

A 250 mL Parr shaker bottle was charged with N,N-Diethyl-4-nitro-benzenesulfonamide (617 mg, 2.39 mmol), ethyl acetate (50 mL), and 10% palladium on activated carbon (100 mg). The bottle was place on a Parr shaker apparatus and charged with hydrogen to a pressure of 52 psi. The reaction mixure was shaken for two hours, filtered through celite, and concentrated to provide 4-Amino-N,N-diethyl-benzenesulfonamide as a green solid (581 mg).
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[S:4]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].[H][H]>[Pd].C(OCC)(=O)C>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([S:4]([N:3]([CH2:16][CH3:17])[CH2:1][CH3:2])(=[O:6])=[O:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
617 mg
Type
reactant
Smiles
C(C)N(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixure was shaken for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 581 mg
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.